molecular formula C14H15N3O B2916836 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2191212-82-3

2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2916836
CAS No.: 2191212-82-3
M. Wt: 241.294
InChI Key: HKVGNPKVGXUFND-UHFFFAOYSA-N
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Description

2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazinyl group attached to an indene moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Coupling Reaction: The pyridazinyl intermediate is then coupled with 2,3-dihydro-1H-inden-1-amine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are carefully controlled to maintain consistency and quality of the product. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-methylpyridazin-3-yl)oxy]acetic acid: This compound shares the pyridazinyl group but differs in the attached moiety.

    6-methylpyridazin-3-yl derivatives: Various derivatives with different substituents on the pyridazinyl ring.

Uniqueness

2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine is unique due to its specific combination of the pyridazinyl and indene moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(6-methylpyridazin-3-yl)oxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-6-7-13(17-16-9)18-12-8-10-4-2-3-5-11(10)14(12)15/h2-7,12,14H,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVGNPKVGXUFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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